![molecular formula C8H8BrN3 B1290789 6-Bromo-3-éthyl-3H-imidazo[4,5-b]pyridine CAS No. 1033202-59-3](/img/structure/B1290789.png)

6-Bromo-3-éthyl-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

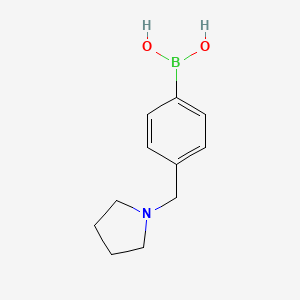

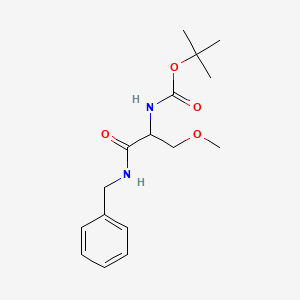

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine, also known as 6-BEIP, is an aromatic heterocyclic compound that belongs to the imidazole family. It is a white, crystalline solid with a molecular weight of 216.1 g/mol. 6-BEIP is a synthetic compound that has been extensively studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and chemical biology.

Applications De Recherche Scientifique

Propriétés chimiques

“6-Bromo-3-éthyl-3H-imidazo[4,5-b]pyridine” a un numéro CAS de 1033202-59-3 et une masse moléculaire de 226,08 .

Rôle en chimie médicinale

L’imidazopyridine, la structure de base de “this compound”, est reconnue comme un échafaudage de “préjugé médicamenteux” en raison de sa large gamme d’applications en chimie médicinale . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.

Applications en science des matériaux

L’imidazopyridine est également utile en science des matériaux en raison de ses caractéristiques structurelles . Cela indique que “this compound” pourrait avoir des applications potentielles dans le domaine de la science des matériaux.

Activité antivirale

Les dérivés de l’imidazo[4,5-b]pyridine ont été évalués pour leur activité antivirale contre divers virus, notamment les coronavirus humains, les sous-types du virus de la grippe, le virus respiratoire syncytial, le virus de l’herpès simplex, le virus de la fièvre jaune, le virus Sindbis et le virus Zika . Cela suggère que “this compound” pourrait potentiellement être utilisé dans la recherche antivirale.

Mécanisme D'action

Target of Action

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which has been found to have antimicrobial properties Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .

Biochemical Pathways

Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . These interactions are essential for modulating physiological processes, including blood pressure regulation and platelet aggregation. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the activity of kinases such as FLT3 and aurora kinases, which are critical for cell division and proliferation . By modulating these pathways, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with angiotensin II receptors results in the inhibition of receptor activity, thereby reducing blood pressure . Additionally, its binding to kinases disrupts their normal function, leading to altered cell signaling and growth inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and receptors, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes result in the formation of metabolites that are excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity . Studies have shown that 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can accumulate in specific tissues, leading to localized effects. The compound’s distribution profile is influenced by factors such as lipophilicity and protein binding affinity.

Subcellular Localization

The subcellular localization of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear receptors and influence gene expression. Understanding the subcellular distribution of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

6-bromo-3-ethylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFMKLXEVDGSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632690 |

Source

|

| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033202-59-3 |

Source

|

| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)